5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid
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Overview
Description
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a 3-chloro-4-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position. The presence of the chloro and methyl groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylboronic acid and furan-2-carboxylic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the arylboronic acid with the furan-2-carboxylic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Cyanophenyl)furan-2-carboxylic acid: Similar structure with a cyano group instead of a chloro group.
5-(3-Methylphenyl)furan-2-carboxylic acid: Similar structure with a methyl group instead of a chloro group.
5-(3-Chlorophenyl)furan-2-carboxylic acid: Similar structure without the methyl group.
Uniqueness
5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-2-3-8(6-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXQKPXDHBJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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